Cariprazine

Catalog No.
S640570
CAS No.
M.F
C21H32Cl2N4O
M. Wt
427.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cariprazine

Product Name

Cariprazine

IUPAC Name

3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea

Molecular Formula

C21H32Cl2N4O

Molecular Weight

427.4 g/mol

InChI

InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)

InChI Key

KPWSJANDNDDRMB-UHFFFAOYSA-N

SMILES

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl

Solubility

In water, 0.1159 mg/L at 25 °C (est)

Synonyms

3-(trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)-1,1-dimethylurea, cariprazine, cariprazine HCl, cariprazine hydrochloride, N'-(trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)-N,N-dimethylurea monohydrochloride, RGH-188, trans-4-(2-(4-(2,3-dichlorophenyl)piperazine-1-yl)-ethyl)-N,N-dimethylcarbamoyl-cyclohexyl-amine hydrochloride, Vraylar

Canonical SMILES

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
  • Efficacy: Multiple clinical trials have demonstrated cariprazine's effectiveness in reducing positive and negative symptoms of schizophrenia compared to placebo. These trials involved fixed and flexible dosing regimens, with doses ranging from 1.5 to 9 mg/day [].
  • Mechanism of Action: Cariprazine works by partially activating dopamine D2 and D3 receptors in the brain. This action is thought to help regulate dopamine signaling, which is believed to play a role in schizophrenia [].
  • Cognitive Benefits: Studies suggest cariprazine may improve cognitive function in patients with schizophrenia. Pooled analyses from clinical trials showed significant improvement in cognitive subscale scores and specific cognitive domains compared to placebo [].
  • Long-Term Management: Cariprazine has also been studied for long-term relapse prevention in schizophrenia. While more research is needed, some studies suggest it may be effective in preventing symptom reoccurrence in patients who have achieved stability with the medication [].

Cariprazine in Bipolar Disorder Research

Cariprazine is also FDA-approved for treating manic and mixed episodes associated with bipolar I disorder in adults. Research in this area has focused on:

  • Efficacy: Clinical trials have shown cariprazine's effectiveness in reducing manic symptoms compared to placebo in patients experiencing acute manic or mixed episodes [].
  • Depressive Symptoms: While less robust than the evidence for mania, some research suggests cariprazine may also improve depressive symptoms in bipolar disorder, though with a smaller effect size compared to the effects on mania [].
  • Combination Therapy: Cariprazine is typically used as monotherapy for both schizophrenia and bipolar disorder, although it may be combined with other medications in some cases, particularly for patients with complex presentations or treatment resistance [].

Ongoing Research

Research on cariprazine continues to explore its potential applications in various areas, including:

  • Long-term safety and tolerability
  • Effectiveness in specific patient populations
  • Comparative studies with other medications
  • Potential use in other mental health conditions

Cariprazine is an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. It functions as a partial agonist at dopamine D2 and D3 receptors and a serotonin 5-HT1A receptor, while also acting as an antagonist at serotonin 5-HT2A receptors. This unique mechanism allows cariprazine to stabilize dopamine levels in the brain, which is crucial for managing symptoms associated with these mental health disorders. The compound is marketed under various trade names, including Vraylar, Reagila, and Symvenu .

Cariprazine's mechanism of action is not fully understood, but it's believed to involve its interaction with various neurotransmitter receptors in the brain []. Here's a breakdown of its key interactions:

  • Partial agonist at dopamine D2 and D3 receptors: This may help regulate dopamine signaling, which is implicated in schizophrenia and bipolar disorder [].
  • Partial agonist at serotonin 5-HT1A receptor: This might contribute to mood stabilization and improve negative symptoms in schizophrenia [].
  • Antagonist at serotonin 5-HT2A receptor: This may help reduce hallucinations and other psychotic symptoms [].

These interactions likely work together to produce Cariprazine's therapeutic effects.

Cariprazine is generally well-tolerated, but potential side effects include:

  • Akathisia (inner restlessness)
  • Extrapyramidal symptoms (involuntary movements)
  • Somnolence (drowsiness)
  • Dizziness
  • Dry mouth []

In rare cases, more serious side effects like tardive dyskinesia (involuntary muscle movements) can occur [].

Safety precautions:

  • Not recommended for use during pregnancy or breastfeeding due to lack of safety data [].
  • May interact with other medications, so it's crucial to inform your doctor about all medications you are taking [].

Cariprazine's chemical structure is represented by the formula C21H32Cl2N4O. It undergoes significant metabolism in the liver, primarily through the cytochrome P450 3A4 enzyme, resulting in two major active metabolites: desmethylcariprazine and didesmethylcariprazine. These metabolites exhibit pharmacological activity similar to that of the parent compound . The elimination of cariprazine and its metabolites occurs mainly through urine and bile, with a notable half-life of 2 to 4 days for the parent drug and up to several weeks for its metabolites .

Key Reactions:

  • Metabolism: Cariprazine → Desmethylcariprazine → Didemsymethylcariprazine
  • Enzymatic Pathways: Primarily via CYP3A4 and to a lesser extent by CYP2D6.

Cariprazine exhibits a complex profile of biological activity due to its partial agonist and antagonist roles at various receptors. Its high affinity for dopamine D3 receptors, compared to D2 receptors, is particularly significant as it may reduce the risk of extrapyramidal symptoms commonly associated with other antipsychotics. The drug's ability to modulate receptor activity based on endogenous dopamine levels allows it to function adaptively; it can act as an antagonist when dopamine levels are high and as an agonist when they are low .

Pharmacodynamics:

  • Dopamine Receptors: Partial agonist at D2 (K i = 0.49 nM) and D3 (K i = 0.085 nM).
  • Serotonin Receptors: Antagonist at 5-HT2A (K i = 18.8 nM), partial agonist at 5-HT1A (K i = 2.6 nM).

The synthesis of cariprazine involves multiple steps starting from readily available precursors. The process typically includes:

  • Formation of Piperazine Derivatives: Initial reactions create piperazine derivatives that serve as key intermediates.
  • Cyclization: The cyclohexyl group is introduced through cyclization reactions.
  • Final Modifications: Subsequent reactions yield the final product, ensuring the correct stereochemistry and functional groups are present.

The precise synthetic pathway may vary based on laboratory conditions but generally follows these outlined steps .

Cariprazine is approved for several clinical uses:

  • Schizophrenia: Effective in managing both acute and chronic symptoms.
  • Bipolar Disorder: Used for treating manic or mixed episodes associated with bipolar I disorder.
  • Major Depressive Disorder: As an adjunctive treatment with antidepressants .

The drug has shown promise in improving mood stabilization while minimizing metabolic side effects commonly seen with other atypical antipsychotics.

Cariprazine interacts with various drugs, primarily due to its metabolism via CYP3A4 and CYP2D6 enzymes. Strong inhibitors of CYP3A4 can increase cariprazine concentrations, necessitating dosage adjustments. Conversely, CYP3A4 inducers can decrease its effectiveness by lowering drug levels . Common interactions include:

  • CYP3A4 Inhibitors: Increased risk of side effects.
  • CYP3A4 Inducers: Reduced efficacy.

Monitoring for adverse reactions such as extrapyramidal symptoms or metabolic changes is critical during treatment.

Several compounds share similarities with cariprazine in terms of their mechanism of action or therapeutic applications. Here are some notable comparisons:

CompoundMechanism of ActionUnique Features
RisperidoneAntagonist at D2 and 5-HT2A receptorsHigher risk of metabolic side effects
AripiprazolePartial agonist at D2 receptorsUnique mechanism reduces risk of sedation
LurasidoneAntagonist at 5-HT2A; partial agonist at 5-HT1ALess sedation but may cause metabolic changes
OlanzapineAntagonist at multiple serotonin receptorsStrong sedative effects; higher weight gain risk

Cariprazine's preference for dopamine D3 receptors distinguishes it from these compounds, potentially offering a more favorable side effect profile regarding motor control issues .

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

426.1953170 g/mol

Monoisotopic Mass

426.1953170 g/mol

Heavy Atom Count

28

LogP

log Kow = 4.98 (est)

UNII

F6RJL8B278

Use and Manufacturing

Cariprazine is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Reagila is indicated for the treatment of schizophrenia in adult patients.

Vapor Pressure

3.13X10-11 mm Hg at 25 °C (est)

Other CAS

839712-12-8

Associated Chemicals

Cariprazine hydrochloride; 1083076-69-0

Wikipedia

Cariprazine

Drug Warnings

/BOXED WARNING/ WARNING: INCREASED MORTALITY IN ELDERLY PATIENTS WITH DEMENTIA-RELATED PSYCHOSIS. Elderly patients with dementia-related psychosis treated with antipsychotic drugs are at an increased risk of death. Vraylar (cariprazine) is not approved for the treatment of patients with dementia-related psychosis.
Neuroleptic Malignant Syndrome (NMS), a potentially fatal symptom complex, has been reported in association with administration of antipsychotic drugs. Clinical manifestations of NMS are hyperpyrexia, muscle rigidity, delirium, and autonomic instability. Additional signs may include elevated creatine phosphokinase, myoglobinuria (rhabdomyolysis), and acute renal failure. If NMS is suspected, immediately discontinue Vraylar and provide intensive symptomatic treatment and monitoring.
Tardive dyskinesia, a syndrome consisting of potentially irreversible, involuntary, dyskinetic movements, may develop in patients treated with antipsychotic drugs, including Vraylar. The risk appears to be highest among the elderly, especially elderly women, but it is not possible to predict which patients are likely to develop the syndrome. Whether antipsychotic drug products differ in their potential to cause tardive dyskinesia is unknown. The risk of tardive dyskinesia and the likelihood that it will become irreversible increase with the duration of treatment and the cumulative dose. The syndrome can develop after a relatively brief treatment period, even at low doses. It may also occur after discontinuation of treatment. There is no known treatment for tardive dyskinesia, although the syndrome may remit, partially or completely, if antipsychotic treatment is discontinued. Antipsychotic treatment itself, however, may suppress (or partially suppress) the signs and symptoms of the syndrome, possibly masking the underlying process. The effect that symptomatic suppression has upon the long-term course of tardive dyskinesia is unknown. Given these considerations, Vraylar should be prescribed in a manner most likely to reduce the risk of tardive dyskinesia. Chronic antipsychotic treatment should generally be reserved for patients: 1) who suffer from a chronic illness that is known to respond to antipsychotic drugs; and 2) for whom alternative, effective, but potentially less harmful treatments are not available or appropriate. In patients who do require chronic treatment, use the lowest dose and the shortest duration of treatment producing a satisfactory clinical response should be sought. Periodically reassess the need for continued treatment. If signs and symptoms of tardive dyskinesia appear in a patient on Vraylar, drug discontinuation should be considered. However, some patients may require treatment with Vraylar despite the presence of the syndrome.
Adverse events may first appear several weeks after the initiation of Vraylar treatment, probably because plasma levels of cariprazine and its major metabolites accumulate over time. As a result, the incidence of adverse reactions in short-term trials may not reflect the rates after longer term exposures. Monitor for adverse reactions, including EPS or akathisia, and patient response for several weeks after a patient has begun Vraylar and after each dosage increase. Consider reducing the dose or discontinuing the drug.
For more Drug Warnings (Complete) data for Cariprazine (18 total), please visit the HSDB record page.

Biological Half Life

~1 week for the combined drug.
... This was a multicenter, randomized, open-label, parallel-group, fixed-dose (3, 6, or 9 mg/day) study of 28-week duration (< or = 4-week observation, 12-week open-label treatment, and 12-week follow-up). Once-daily cariprazine was administered to 38 adult patients with schizophrenia. The pharmacokinetics of cariprazine, metabolites, and total active moieties (sum of cariprazine and two metabolites) was evaluated; efficacy and safety were also assessed. ... Terminal half-lives of cariprazine, desmethyl-cariprazine, and didesmethyl-cariprazine ranged from 31.6 to 68.4, 29.7 to 37.5, and 314 to 446 hours, respectively. Effective half-life (calculated from time to steady state) of total active moieties was approximately 1 week. ...

Use Classification

Human drugs -> Psycholeptics -> Human pharmacotherapeutic group -> EMA Drug Category

Storage Conditions

Store at 20 °C to 25 °C (68 °F to 77 °F); excursions permitted between 15 °C and 30 °C (59 °F and 86 °F). Protect 3 mg and 4.5 mg capsules from light to prevent potential color fading.

Interactions

Table: Drugs Having Clinically Important Interactions with Vraylar [Table#8336]

Dates

Modify: 2023-08-15
Citrome L: Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability. Expert Opin Drug Metab Toxicol. 2013 Feb;9(2):193-206. doi: 10.1517/17425255.2013.759211. [PMID:23320989]
McCormack PL: Cariprazine: First Global Approval. Drugs. 2015 Nov;75(17):2035-43. doi: 10.1007/s40265-015-0494-7. [PMID:26510944]

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